2-(4-Bromophenyl)-2-methylpropanoic acid

Description

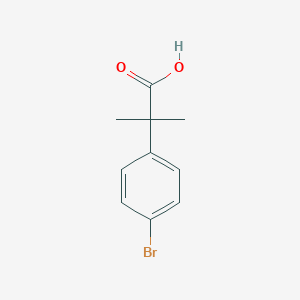

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVOQXBQLXOEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448899 | |

| Record name | 2-(4-bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32454-35-6 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032454356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-2-methylpropanoic acid, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its core properties, synthesis methodologies with a focus on mechanistic rationale, purification protocols, and its significant applications in drug development. This document is intended to serve as a practical resource, bridging theoretical chemistry with actionable laboratory insights.

Core Compound Identity and Properties

This compound is an organic compound distinguished by a brominated phenyl group attached to a branched carboxylic acid moiety.[1] This structure imparts specific chemical characteristics that are crucial for its role as a synthetic building block.

CAS Number: 32454-35-6[1][2][3][4]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, essential for experimental design and process control.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][4][5] |

| Molecular Weight | 243.10 g/mol | [1][4][5][6][7] |

| Melting Point | 122-124 °C | [2][7] |

| Boiling Point | 334.239 °C at 760 mmHg | [2] |

| Appearance | White to off-white or cream-colored crystalline powder/solid. | [1][7] |

| Solubility | Soluble in organic solvents. | [1] |

| Density | 1.456 g/cm³ | [2] |

IUPAC Name: this compound[5][6][7]

Strategic Importance in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the bromine atom and the carboxylic acid functional group allows for versatile chemical modifications.

-

Fexofenadine Synthesis: This compound is a well-documented and critical precursor in the industrial manufacturing of Fexofenadine, a non-sedating antihistamine.[5][8][9][10] The synthesis leverages the brominated phenyl ring for subsequent coupling reactions. The purity of this intermediate is paramount, as isomeric impurities, such as the meta- and ortho-bromo variants, can carry through to the final API, complicating purification and regulatory approval.[9][10]

-

Other Potential Applications: Its structural motif makes it a valuable building block for other pharmaceuticals. It is cited as an intermediate for Bilastine, another antihistamine, and has potential applications in the development of antibacterials, antivirals, and other non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

Synthesis Methodology: Selective Bromination

An industrially viable and efficient method for preparing high-purity this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[8][9][10] Traditional methods often suffered from a lack of selectivity, yielding a mixture of ortho, meta, and para isomers, which necessitated multiple, yield-reducing crystallization steps.[9][10]

A patented process highlights a more selective approach using an aqueous medium, which is both environmentally preferable to solvents like carbon tetrachloride and effective in controlling the regioselectivity of the bromination.[8][9][10]

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on a patented industrial process.[8][10] The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize this compound with high para-isomer selectivity.

Materials:

-

2-Methyl-2-phenylpropanoic acid

-

Bromine

-

Water (or an aqueous sodium bicarbonate solution for neutral/alkaline conditions)

-

5N Hydrochloric acid

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Hexanes

-

Aqueous Methanol (for recrystallization, if needed)

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid and water.[8][10]

-

Rationale: Using water as the medium is a key aspect of this "green" and selective process, avoiding hazardous solvents like CCl₄. The reaction can be run as a suspension or, under alkaline conditions (using NaHCO₃), as a homogeneous solution.[10] Neutral pH conditions have been reported to yield the highest purity.[10]

-

-

Bromine Addition: Add bromine dropwise to the mixture at ambient temperature.[8][10]

-

Rationale: Dropwise addition helps to control the exothermic nature of the reaction and maintain a steady reaction rate, minimizing potential side reactions.

-

-

Reaction Execution: Heat the reaction mixture to 75-80 °C and stir until gas chromatographic (GC) analysis shows complete consumption of the starting material.[8][10]

-

Rationale: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution. The methyl and carboxylic acid groups on the side chain are ortho-para directing; however, the steric hindrance from the bulky gem-dimethyl group strongly favors substitution at the para position. Monitoring by GC is a critical process analytical technology (PAT) step to ensure reaction completion and avoid over-bromination.

-

-

Work-up - Acidification & Extraction: Cool the reaction mixture. If the reaction was run under neutral or alkaline conditions, acidify with 5N HCl to a pH of 1-2 to precipitate the product.[8][10] Extract the aqueous solution multiple times with dichloromethane.[8][10]

-

Rationale: Acidification protonates the carboxylate salt (if formed), rendering the product insoluble in the aqueous phase. Subsequent extraction with an immiscible organic solvent like DCM efficiently transfers the organic product from the aqueous medium.

-

-

Isolation of Crude Product: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the solid crude product.[8][10]

-

Rationale: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent steps or the final product's stability. Evaporation removes the volatile extraction solvent.

-

-

Purification: Suspend the resulting solid in hexanes and filter to recover the product.[8][10] For higher purity, the product can be recrystallized from a solvent system like aqueous methanol.[8]

-

Rationale: This step serves to remove non-polar impurities. The desired product is largely insoluble in hexanes, while byproducts may have different solubility profiles. Recrystallization is a classic and highly effective method for purifying solid organic compounds to achieve high levels of isomeric and chemical purity.

-

Analytical Characterization

To ensure the quality and purity of this compound, particularly the absence of isomeric impurities, rigorous analytical testing is required.

-

Gas Chromatography (GC): As mentioned in the synthesis protocol, GC is the method of choice for monitoring reaction progress and determining the purity of the final product, especially the ratio of para-, meta-, and ortho-isomers.[8][9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity.[7]

-

Spectroscopy (NMR, IR): Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

Melting Point Analysis: A sharp melting point range (e.g., 122-124 °C) is a good indicator of high purity.[2][7]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

Hazard Identification:

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Avoid breathing dust.[11]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Safety & Handling Workflow

Caption: Core safety and handling workflow for laboratory use.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of important modern medicines. A thorough understanding of its properties, coupled with the application of refined, selective synthesis protocols, is critical for any research or development program that utilizes it. The emphasis on high-purity production directly impacts the quality and safety of the final active pharmaceutical ingredient, making the principles outlined in this guide essential for success in the pharmaceutical industry.

References

- 1. CAS 32454-35-6: this compound [cymitquimica.com]

- 2. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]

- 3. 32454-35-6|this compound|BLD Pharm [bldpharm.com]

- 4. 2-(4-Bromophenyl)-2-methylpropionic acid | 32454-35-6 [chemicalbook.com]

- 5. apicule.com [apicule.com]

- 6. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reignpharma.com [reignpharma.com]

- 8. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]

- 10. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Pharmaceuticals

2-(4-Bromophenyl)-2-methylpropanoic acid, a halogenated organic compound, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated phenyl group and a carboxylic acid moiety, makes it a valuable building block in drug development.[1] Notably, it serves as a key precursor in the manufacturing of the non-sedating antihistamines Fexofenadine and Bilastine.[2][3] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product. This guide provides a comprehensive overview of its characteristics, supported by established analytical methodologies.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of its application in pharmaceutical synthesis. These properties influence its reactivity, solubility, and ultimately, its suitability for various chemical transformations and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 32454-35-6 | [1][4][5][6][7] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][4][5][7] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | White to off-white or cream-colored crystalline solid/powder | [8] |

| Melting Point | 122-124 °C | [8] |

| pKa (Predicted) | 4.26 ± 0.10 | |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, dichloromethane, ethanol, acetone, and dimethyl sulfoxide.[2][3] |

Synthesis Pathway

The industrial synthesis of this compound is a critical process for the production of several APIs. A common method involves the selective bromination of 2-methyl-2-phenylpropanoic acid. This process has been optimized to be performed in an aqueous medium, which is environmentally advantageous over traditional methods that use halogenated hydrocarbon solvents.[2][3]

Caption: Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of this compound is essential for quality control and regulatory compliance. The following section details the standard experimental protocols for determining its key physicochemical parameters.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation design. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in this compound. This value is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a standard method for pKa determination.[10]

Methodology:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile-water) to ensure sufficient solubility.[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are valuable.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons. Due to the para-substitution on the benzene ring, the aromatic protons will likely appear as two distinct doublets.[11] The six protons of the two equivalent methyl groups will appear as a singlet. The acidic proton of the carboxylic acid group will also produce a singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons.[12] Additional signals will be present for the quaternary carbon, the two equivalent methyl carbons, and the carboxylic acid carbon.[13]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for quantifying any impurities.[8] These methods are crucial for ensuring the quality of the intermediate used in API synthesis.

Typical HPLC Method Parameters:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in either isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.

Conclusion

The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding and application of this knowledge will enable researchers and drug development professionals to optimize synthetic processes, develop robust formulations, and ensure the production of high-quality, safe, and effective pharmaceuticals.

References

- 1. CAS 32454-35-6: this compound [cymitquimica.com]

- 2. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]

- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-bromophenyl)-2-methyl Propanoic Acid, Cas No.32454-35- at 4130.00 INR in Pune | Avd Pharmaceuticals Private Limited [tradeindia.com]

- 6. anaxlab.com [anaxlab.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. reignpharma.com [reignpharma.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. asianpubs.org [asianpubs.org]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can lead to poor bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the solubility of 2-(4-Bromophenyl)-2-methylpropanoic acid. By understanding its behavior in various solvent systems, we can unlock its full therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to interpreting its solubility. This compound is a halogenated aromatic carboxylic acid.[1] At ambient conditions, it typically presents as a white to off-white crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3][4] |

| Molecular Weight | ~243.10 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 122-124 °C | [2] |

| Predicted pKa | ~4.26 | |

| Predicted logP | ~3.0 | [4] |

The presence of the carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent, with increased solubility in alkaline aqueous solutions due to the formation of the more polar carboxylate salt. The bromophenyl group and the methyl groups contribute to the molecule's lipophilicity, suggesting a preference for organic solvents over water.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the nature and strength of the intermolecular forces between them, which in turn governs the dissolution process.[6][7][8]

The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

For this compound, the key intermolecular interactions at play are:

-

In the solid-state: van der Waals forces between the aromatic rings and dipole-dipole interactions.

-

In various solvents: The potential for hydrogen bonding via the carboxylic acid group, dipole-dipole interactions, and London dispersion forces.

The interplay between the nonpolar bromophenyl and methyl groups and the polar carboxylic acid group will dictate its solubility across a spectrum of solvents.

Qualitative and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its solubility profile from its chemical structure and information on structurally similar compounds.

Table 2: Predicted and Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale/Evidence |

| Water | Polar Protic | Very Low | The large nonpolar bromophenyl group outweighs the polarity of the carboxylic acid. Limited solubility is expected.[1] |

| Methanol | Polar Protic | High | The carboxylic acid can hydrogen bond with methanol, and the organic backbone has favorable interactions.[1][9] |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a good solvent for many carboxylic acids.[1] |

| Acetone | Polar Aprotic | High | Acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[1] |

| Ethyl Acetate | Polar Aprotic | High | The ester group can interact favorably with the carboxylic acid. |

| Dichloromethane | Nonpolar | Moderate to High | A good solvent for many organic compounds with moderate polarity.[9] |

| Hexane | Nonpolar | Very Low | The polarity of the carboxylic acid group makes it incompatible with nonpolar alkanes. A patent mentions the compound is practically insoluble in hexanes.[10][11][12] |

| Aqueous NaOH | Aqueous Basic | High | The carboxylic acid will be deprotonated to form a soluble carboxylate salt. |

The solubility of the related compound, 4-bromobenzoic acid, is reported to be soluble in ethanol and ether, with limited solubility in water, which supports the predictions for this compound.[11]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[13] This protocol outlines the necessary steps for determining the solubility of this compound in a chosen solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. scribd.com [scribd.com]

- 8. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Potential Biological Activities of 2-(4-Bromophenyl)-2-methylpropanoic Acid Analogs

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-2-methylpropanoic acid and its analogs as a scaffold for drug discovery. While the parent compound is primarily recognized as a key intermediate in the synthesis of prominent pharmaceuticals, its structural motifs—a brominated phenyl ring and a gem-dimethylpropanoic acid moiety—are present in various biologically active molecules. This guide synthesizes current knowledge and extrapolates the potential therapeutic applications of its analogs, focusing on anti-inflammatory, anticancer, and metabolic activities. We provide detailed experimental protocols for evaluating these potential activities, structure-activity relationship (SAR) insights, and future-facing perspectives for researchers, chemists, and drug development professionals.

Introduction: The Core Scaffold

This compound (CAS: 32454-35-6) is an organic compound characterized by a phenyl ring substituted with a bromine atom at the para-position and a gem-dimethylpropanoic acid group.[1][2] Its chemical structure offers a unique combination of lipophilicity from the bromophenyl group and acidic properties from the carboxylic acid function.[1]

Historically, the primary significance of this molecule has been its role as a crucial building block in the synthesis of several commercial drugs, including the antihistamines Fexofenadine and Bilastine, and the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[3][4] The synthesis often involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5][6] The presence of the bromine atom not only serves as a handle for further chemical modifications but can also significantly influence the biological activity of the final molecule.[1] This established utility in producing successful therapeutic agents provides a strong rationale for exploring the untapped potential of novel analogs derived from this core scaffold.

Rationale for Analog Development & Potential Therapeutic Areas

The development of analogs from a known scaffold is a cornerstone of medicinal chemistry. The goal is to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic profiles. For the this compound scaffold, the rationale for developing analogs is rooted in the known activities of structurally related compounds.

Diagram: Scaffold and Potential Modification Sites

The following diagram illustrates the core structure and key sites for chemical modification to generate a library of analogs.

Caption: Core scaffold and key sites (R1, R2, R3) for analog synthesis.

Based on an analysis of related chemical classes, we can hypothesize three primary areas of biological interest for these analogs.

Anti-inflammatory Activity

Many propionic acid derivatives, famously known as "profens" (e.g., Ibuprofen, Ketoprofen), are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Given that this compound is an intermediate for Loxoprofen, a prodrug that is converted to a potent COX inhibitor, it is highly plausible that its analogs could possess intrinsic anti-inflammatory properties.[3] Studies on other novel phenylpropanoic acid derivatives have demonstrated significant COX inhibitory and anti-inflammatory effects in animal models.[7][8] For instance, certain pyrrole-containing propanoic acid derivatives show potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α.[9][10]

Anticancer Activity

The bromophenyl moiety is a recurring feature in compounds designed as anticancer agents. The presence of a halogen, such as bromine, can enhance binding affinity to target proteins and improve pharmacokinetic properties. Research has shown that various bromophenol derivatives can induce apoptosis in cancer cells through pathways like ROS-mediated mechanisms.[11] Furthermore, compounds containing a 3-(4-bromophenyl)pyrazin-2-amine structure have demonstrated anticancer activity, highlighting the importance of the 4-bromophenyl group.[12] Therefore, analogs of this compound could be explored for their potential to inhibit cancer cell proliferation, induce apoptosis, or modulate key oncogenic signaling pathways.

Metabolic Modulation

Propionate is a short-chain fatty acid (SCFA) with complex roles in energy metabolism.[13] While high systemic levels can be pathological, targeted modulation of metabolic pathways by propanoic acid derivatives is an active area of research. For example, specific phenylpropanoic acid derivatives have been developed as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[14] Other propanoic acid metabolites have been shown to prevent high-fat diet-induced insulin resistance by improving hepatic lipid homeostasis.[15] However, it is also noted that propionate can stimulate the production of glucagon and FABP4, potentially impairing insulin action. This dual role suggests that novel analogs could be designed to selectively target beneficial metabolic pathways.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized analogs, a systematic evaluation using established in vitro and in vivo models is essential. The following protocols provide a self-validating framework for initial screening.

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which an analog inhibits cancer cell growth by 50% (IC50), a key metric of anticancer potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test analogs in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Controls: Include wells with vehicle control (medium with DMSO), a positive control (e.g., Doxorubicin), and untreated cells (medium only).

-

Incubation: Replace the old medium with the medium containing the test compounds or controls and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Assessment via Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[9][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Workflow Diagram: Carrageenan-Induced Paw Edema Model

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Methodology:

-

Animal Handling: Use healthy Wistar rats (180-220 g). Acclimatize them for one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.

-

Grouping: Randomly divide animals into groups (n=6 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 0.5% Tween 80).

-

Group II (Positive Control): Receives a standard NSAID like Diclofenac sodium (25 mg/kg, i.p.).[9]

-

Group III, IV, etc. (Test Groups): Receive different doses of the test analog (e.g., 10, 20, 40 mg/kg, i.p.).

-

-

Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (t=0). c. Administer the vehicle, positive control, or test analog via intraperitoneal (i.p.) injection. d. One hour after administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar tissue of the right hind paw. e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group. c. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this specific analog class requires a dedicated library synthesis and screening campaign, we can infer potential relationships from related compound series.

Table 1: Predicted Structure-Activity Relationships

| Structural Modification Site | Predicted Impact on Activity | Rationale/Supporting Evidence |

| Phenyl Ring Substitution (R1) | Electron-withdrawing groups (e.g., Cl, CF₃) at the para-position may enhance activity. | In many bioactive scaffolds, halogens improve membrane permeability and can form halogen bonds with target proteins. Bupropion analogs with dichloro substitutions showed increased potency.[17] |

| Carboxylic Acid (R2) | Esterification may create a prodrug (like Loxoprofen), improving oral bioavailability and reducing gastric irritation. Conversion to amides or tetrazoles could alter target selectivity and cell permeability. | The prodrug concept is well-established for NSAIDs to mitigate side effects. Bioisosteric replacement of carboxylic acids is a standard medicinal chemistry strategy to modulate physicochemical properties. |

| Gem-Dimethyl Group (R3) | This group provides steric bulk, which can lock the molecule into a specific conformation favorable for binding. Replacing it with a cyclopropyl ring could enhance metabolic stability. | The α-methyl group in profens is crucial for COX inhibitory activity. The gem-dimethyl arrangement further enhances this effect and can protect the adjacent carboxylic acid from rapid metabolism. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its established role as an intermediate in successful drugs validates its "drug-like" structural features. Based on the analysis of related compounds, its analogs hold significant potential in the fields of anti-inflammatory, anticancer, and metabolic disease research.

Future work should focus on the rational design and synthesis of a focused library of analogs based on the SAR hypotheses presented. High-throughput screening of this library against relevant biological targets (e.g., COX-1/COX-2 enzymes, a panel of cancer cell lines, GPR40) will be the critical next step. Promising hits should then be advanced through the detailed in vivo models described herein to validate their efficacy and establish a preliminary safety profile. The exploration of this scaffold could lead to the discovery of new chemical entities with improved therapeutic profiles.

References

- 1. CAS 32454-35-6: this compound [cymitquimica.com]

- 2. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]

- 6. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]

- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]

- 11. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]

- 14. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a safe and effective therapeutic product. Understanding how a molecule behaves under various stress conditions is not merely a regulatory requirement but a fundamental scientific endeavor that informs formulation, packaging, and storage decisions.[1] This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-sedating antihistamine fexofenadine.[2][3] As a Senior Application Scientist, the following sections synthesize established analytical methodologies with mechanistic insights to provide a robust framework for assessing and interpreting the thermal behavior of this compound.

Introduction to this compound: A Profile

This compound (CAS 32454-35-6) is a carboxylic acid derivative characterized by a brominated phenyl group attached to a dimethylpropanoic acid moiety.[4][5] Its chemical structure, featuring both a reactive carboxylic acid group and a bromophenyl ring, makes it a versatile intermediate in organic synthesis.[6] The stability of this compound, particularly its response to thermal stress, is of paramount importance as any degradation can lead to the formation of impurities that may compromise the purity, safety, and efficacy of the final drug product.[7][8]

Assessing Thermal Stability: Core Analytical Techniques

A thorough evaluation of thermal stability involves a multi-faceted approach, employing techniques that probe different aspects of a compound's response to heat. The two primary techniques discussed here are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle and Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate stages of mass loss, and quantifying the residual mass at the end of the analysis.[10] For this compound, TGA provides critical data on its thermal decomposition profile.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Analysis Parameters:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[9]

Differential Scanning Calorimetry (DSC)

Principle and Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.[12] For a crystalline solid like this compound, DSC is crucial for determining its melting point and enthalpy of fusion, which are indicators of purity and solid-state stability.[13][14]

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[15]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Analysis Parameters:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Elucidating Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[16] These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[17][18]

Rationale for Stress Conditions

To comprehensively assess the stability of this compound, a range of stress conditions are applied, including thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress.[19] This guide focuses on thermal degradation.

Experimental Workflow for Thermal Degradation Studies

The following diagram illustrates a typical workflow for conducting thermal forced degradation studies.

Protocol for Thermal Forced Degradation

-

Sample Preparation:

-

Solid State: Place a known amount of this compound in a stability chamber.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).[19]

-

-

Stress Application: Expose the samples to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 1-7 days).[16][19] The extent of degradation should ideally be between 5-20%.[19]

-

Sample Analysis:

-

At specified time points, withdraw samples and dilute them to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with a Diode Array Detector (DAD) for preliminary peak purity assessment.[8][20]

-

Characterize any significant degradation products using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain molecular weight and structural information.[20][21]

-

Potential Thermal Degradation Pathway

Based on the chemical structure of this compound, a potential primary thermal degradation pathway is decarboxylation. The carboxylic acid group is susceptible to elimination as carbon dioxide, particularly at elevated temperatures.

This proposed pathway is a logical starting point for investigation. The identification of p-bromocumene and the evolution of carbon dioxide would provide strong evidence for this degradation mechanism. The stability of the carboxylate group can be influenced by factors such as intermolecular interactions in the solid state.[22]

Data Presentation and Interpretation

Quantitative data from thermal stability studies should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermal Analysis Data for this compound

| Parameter | Technique | Result | Interpretation |

| Onset of Decomposition | TGA | Hypothetical: ~250 °C | Indicates the temperature at which significant mass loss begins. |

| Mass Loss at 400 °C | TGA | Hypothetical: ~18.5% | Correlates with the theoretical mass loss from decarboxylation. |

| Melting Point (Onset) | DSC | Hypothetical: ~160 °C | A sharp melting endotherm suggests high purity. |

| Enthalpy of Fusion | DSC | Hypothetical: ~25 kJ/mol | Provides information on the crystal lattice energy. |

Note: The values presented are hypothetical and should be determined experimentally.

Conclusion and Implications for Drug Development

A thorough understanding of the thermal stability and degradation of this compound is critical for its successful application in pharmaceutical manufacturing. This guide has outlined the key analytical techniques and experimental workflows necessary to characterize its thermal behavior. The insights gained from these studies directly inform decisions on manufacturing process controls, formulation strategies to enhance stability, selection of appropriate packaging materials, and the establishment of rational storage conditions and shelf-life.[1] By integrating these principles of scientific integrity and rigorous analytical investigation, researchers and drug development professionals can ensure the quality and safety of the final pharmaceutical product.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]

- 4. CAS 32454-35-6: this compound [cymitquimica.com]

- 5. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. tainstruments.com [tainstruments.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis protocols, analytical characterization, and critical role in the manufacturing of prominent active pharmaceutical ingredients (APIs).

Chemical Identity and Nomenclature

This compound is a carboxylic acid characterized by a bromine atom at the para position of the phenyl ring and two methyl groups at the alpha carbon relative to the carboxyl group. This structure imparts specific chemical properties that are leveraged in multi-step organic syntheses.

Synonyms and Alternative Names

Due to conventions in chemical naming and for historical reasons, this compound is known by several names. A comprehensive understanding of this nomenclature is crucial for effective literature and database searches.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 32454-35-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Common Synonyms | 2-(4-Bromophenyl)-2-methylpropionic acid | PubChem[1] |

| 4-Bromo-α,α-dimethylbenzeneacetic acid | CymitQuimica[2] | |

| p-Bromo-α,α-dimethylphenylacetic acid | Reign Pharma Pvt. Ltd.[3] | |

| 2-Methyl-2-(4-bromophenyl)propionic acid | PubChem[1] | |

| 2-Methyl-2-(p-bromophenyl)propionic acid | Reign Pharma Pvt. Ltd.[3] | |

| Loxoprofen Impurity 67 | PubChem[1] | |

| Bilastine Impurity 35 | ChemBK[4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and purification of the compound.

| Property | Value | Source |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| Appearance | White to off-white or cream-colored crystalline powder/solid | Reign Pharma Pvt. Ltd.[3] |

| Melting Point | 122-124 °C | Reign Pharma Pvt. Ltd.[3] |

| Boiling Point | 334.2±17.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.456±0.06 g/cm³ (Predicted) | ChemicalBook[5] |

| pKa | 4.26±0.10 (Predicted) | ChemBK[4] |

| Solubility | Soluble in methanol, dichloromethane, and ethyl acetate | ChemicalBook[5] |

Synthesis of this compound

The synthesis of this intermediate is a critical step in the overall manufacturing process of several APIs. The primary goal is to achieve high purity and yield, with a particular focus on minimizing isomeric impurities.

Recommended Synthesis Protocol: Electrophilic Bromination

A robust and industrially scalable method for the preparation of this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This approach is advantageous as it avoids the use of hazardous chlorinated solvents like carbon tetrachloride, which were used in older, less environmentally friendly methods.

Reaction Scheme:

References

- 1. CAS 32454-35-6: this compound [cymitquimica.com]

- 2. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]

- 3. Bilastine intermediate compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2020065475A1 - Title: process for the preparation of bilastine - Google Patents [patents.google.com]

- 5. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Health and Safety of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Introduction

2-(4-Bromophenyl)-2-methylpropanoic acid (CAS No: 32454-35-6) is a halogenated organic compound primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the development of analgesic and anticoagulant drugs.[1] Its molecular structure, featuring a brominated phenyl group and a carboxylic acid moiety, imparts specific reactivity that is valuable in organic synthesis.[2] This guide provides a comprehensive overview of the health and safety considerations essential for researchers, scientists, and drug development professionals who handle this compound. Given the limited availability of comprehensive toxicological and ecotoxicological data, a precautionary approach is paramount. This document synthesizes available safety information to promote a culture of safety and informed risk assessment in the laboratory and manufacturing environments.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is critical for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[3] |

| Molecular Weight | 243.10 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid | Guidechem[1] |

| Melting Point | 122-124 °C | ChemicalBook[4] |

| Boiling Point | 334.2 ± 17.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as dichloromethane, ethyl acetate, methanol, ethanol, acetone, and dimethyl sulfoxide. | Guidechem[1], ChemicalBook[4] |

| pKa | 4.26 ± 0.10 (Predicted) | ChemicalBook[4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on aggregated data from multiple suppliers, this compound is classified as follows:

-

GHS Classification: Acute Toxicity, Oral (Category 4).[3]

-

Signal Word: Warning.[3]

-

Hazard Statement: H302 - Harmful if swallowed.[3]

It is crucial to note that for many other hazard classes (e.g., skin corrosion/irritation, eye damage/irritation, carcinogenicity), sufficient data is not available to make a classification.[5] Therefore, the absence of a warning for other effects does not imply the absence of hazard.

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Acknowledging Data Gaps

A comprehensive toxicological profile for this compound has not been established. The majority of publicly available safety data sheets explicitly state "No data available" for key endpoints such as acute dermal/inhalation toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5]

Key Insights and Implications:

-

Limited Data: The primary toxicological concern identified is acute oral toxicity.[3]

-

Potential for Irritation: As a brominated aromatic acid, it may pose a risk of irritation to the eyes, skin, and respiratory tract upon exposure.[1]

-

Systemic Effects: Prolonged or significant exposure could potentially lead to systemic toxicity, with the liver and kidneys being theoretical target organs, though this is not substantiated by specific studies.[1]

-

Carcinogenicity: There is currently no evidence to classify this compound as a carcinogen by major regulatory bodies like IARC or the EPA.[1]

Expert Recommendation: In the absence of comprehensive data, this compound must be handled as a substance of unknown potency with potential for irritation and toxicity. The precautionary principle dictates that exposure should be minimized through robust engineering controls and stringent personal protective equipment protocols.

Safe Handling and Storage: A Risk-Based Approach

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound.

Engineering Controls

The primary line of defense is to handle the material in a controlled environment.

-

Primary Handling: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure good general ventilation in the laboratory or production area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.

-

Skin and Body Protection: A lab coat is required for all procedures. For larger quantities or where there is a risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator may be necessary.

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and preventing accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Experimental Protocols: Emergency Preparedness

Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of an exposure.

-

If Swallowed:

-

Rinse mouth with water.

-

Do NOT induce vomiting.

-

Call a POISON CENTER or doctor immediately.

-

-

If on Skin:

-

Immediately flush the skin with copious amounts of water for at least 15 minutes.

-

Remove all contaminated clothing.

-

If skin irritation occurs, seek medical attention.

-

-

If in Eyes:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

If Inhaled:

-

Move the person to fresh air.

-

If breathing is difficult, provide oxygen.

-

If not breathing, give artificial respiration.

-

Seek medical attention.

-

Accidental Release Measures

A prompt and systematic response can prevent the spread of contamination.

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.

-

Containment:

-

Wear appropriate PPE (respirator, gloves, eye protection, lab coat).

-

For solid spills, carefully sweep up the material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

There is a significant lack of data regarding the ecotoxicological effects and environmental fate of this compound. Safety data sheets consistently report that no data is available on its impact on aquatic life or its persistence and degradability in the environment.[5]

Precautionary Approach: Due to the presence of a brominated aromatic ring, which can be persistent and bioaccumulative in some compounds, it is imperative to prevent its release into the environment. All waste streams containing this compound must be treated as hazardous and disposed of accordingly. Do not allow the material to enter drains or watercourses.

Visualizing Safety Protocols

Hierarchy of Controls

This diagram illustrates the preferred order of control measures to minimize exposure risk.

Caption: Hierarchy of controls, from most to least effective.

Emergency Response Workflow: Ingestion

This workflow outlines the immediate steps to take in case of accidental ingestion.

Caption: First-aid workflow for accidental ingestion.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Procedure: Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Consult with a licensed professional waste disposal service.

-

Prohibition: Do not dispose of down the drain or into the environment.

Transportation Information

Based on available data, this compound is generally not regulated as a hazardous material for ground and air transportation. However, it is the shipper's responsibility to verify the latest regulations with the respective transport authorities (e.g., DOT, IATA).

Conclusion

While this compound is a valuable synthetic intermediate, the significant gaps in its toxicological and ecological data necessitate a highly cautious and proactive approach to safety. Researchers and drug development professionals must adhere to the hierarchy of controls, utilizing engineering solutions as the primary means of exposure minimization, supplemented by rigorous administrative protocols and consistent use of appropriate personal protective equipment. By treating this compound with the respect due to a substance of unknown long-term health effects, we can ensure its continued utility in scientific advancement without compromising the safety of personnel or the environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 32454-35-6: this compound [cymitquimica.com]

- 3. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)-2-methylpropionic acid price,buy 2-(4-Bromophenyl)-2-methylpropionic acid - chemicalbook [chemicalbook.com]

- 5. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid from 2-methyl-2-phenylpropanoic acid

Introduction

2-(4-Bromophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key precursor for the production of fexofenadine, a widely used second-generation antihistamine.[1][2][3] The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and selective synthesis method is paramount for industrial applications. This document provides a detailed guide to the synthesis of this compound via the electrophilic aromatic substitution (EAS) of 2-methyl-2-phenylpropanoic acid. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss process optimization and characterization of the final product.

Historically, the synthesis of this compound has faced challenges, including non-selective bromination leading to the formation of undesired ortho and meta isomers, the use of hazardous solvents like carbon tetrachloride, and incomplete reactions requiring extensive purification.[2] The protocols outlined herein address these issues by employing a more selective and environmentally conscious approach.

Synthetic Strategy and Mechanistic Overview

The core of this synthesis is the electrophilic aromatic bromination of the phenyl ring of 2-methyl-2-phenylpropanoic acid. The directing effects of the substituents on the aromatic ring are a critical consideration for achieving high regioselectivity.

Directing Effects of Substituents

The 2-methylpropanoic acid group is an ortho, para-director and a deactivating group. However, the deactivating effect is not as strong as that of a nitro group, for instance. The alkyl portion of the substituent provides some electron-donating character through hyperconjugation, which favors ortho and para substitution. Conversely, the carboxylic acid moiety is electron-withdrawing, which deactivates the ring. The interplay of these effects, along with steric hindrance from the bulky tertiary carbon, favors the formation of the para-substituted product, this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The mechanism proceeds through the following key steps:

-

Generation of the Electrophile: A strong electrophile is required to attack the stable aromatic ring. In this synthesis, molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or, in some protocols, used directly under specific conditions to generate a sufficiently electrophilic bromine species.[6]

-

Formation of the Sigma Complex (Arenium Ion): The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine. This reforms the aromatic π system and yields the brominated product along with HBr and the regenerated catalyst.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol

This protocol is based on a novel and efficient method that utilizes an aqueous medium, avoiding the use of halogenated hydrocarbon solvents.[1][2] This approach offers excellent selectivity for the desired para-isomer.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-methyl-2-phenylpropanoic acid | ≥98% purity |

| Bromine | Reagent grade |

| Sodium Carbonate | Anhydrous, ≥99.5% |

| Hydrochloric Acid | 5N solution |

| Dichloromethane | ACS grade |

| Anhydrous Sodium Sulfate | Granular |

| Hexanes | ACS grade |

| Three-necked round-bottomed flask | 500 mL |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| pH meter or pH paper | |

| Standard laboratory glassware | |

| Rotary evaporator |

Step-by-Step Procedure

Caption: Overall workflow for the synthesis.

-

Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and pH probe, combine 25 g (0.1524 moles) of 2-methyl-2-phenylpropanoic acid and 300 mL of water at ambient temperature (25-30 °C).[3]

-

Neutralization: To the resulting suspension, slowly add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture reaches approximately 7.[1] This step deprotonates the carboxylic acid, increasing its solubility in the aqueous medium.

-

Bromination: While maintaining the pH at ~7 by the concurrent dropwise addition of the sodium carbonate solution, add 43.8 g of bromine dropwise to the reaction mixture.[3] The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within a manageable range.

-

Reaction Monitoring: Stir the reaction mixture until the consumption of the starting material is complete. The reaction progress can be monitored by gas chromatography (GC) analysis.[1][3]

-

Work-up: Acidification and Extraction: Once the reaction is complete, acidify the neutral reaction solution to a pH of 1-2 with 5N hydrochloric acid.[1][3] This will precipitate the product. Extract the aqueous solution with dichloromethane (3 x 75 mL).[3]

-

Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1][3]

-

Purification: The resulting solid product is then suspended in hexanes (50 mL) and filtered to recover the purified product.[1] This step helps to remove non-polar impurities. For higher purity, recrystallization from aqueous methanol can be performed.[3]

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Water | Environmentally friendly and allows for pH control, which enhances selectivity.[1][2] |

| pH | ~7 (Neutral) | Neutral conditions have been shown to provide excellent selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[1][2] |

| Temperature | Ambient to 75-80 °C | The reaction can be performed at ambient temperature with pH control or at elevated temperatures in acidic conditions.[1][3] The choice depends on the desired reaction rate and selectivity. |

| Monitoring | Gas Chromatography (GC) | Provides a reliable method to track the disappearance of the starting material and the appearance of the product and byproducts.[1][3] |

Results and Discussion

Expected Yield and Purity

Following the described protocol, a yield of approximately 81% can be expected.[1] The purity of the product, as determined by GC, is typically around 98.5% for this compound, with the main impurity being the 2-(3-bromophenyl)-2-methylpropanoic acid isomer at about 1.25%.[1] Recrystallization can further enhance the purity to over 99%.[3]

Characterization of this compound